molecular formula C9H16ClNO B11818523 1-(Azocan-2-yl)-2-chloroethanone

1-(Azocan-2-yl)-2-chloroethanone

Katalognummer: B11818523
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: YKDURIROXCPDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a hexahydro-1(2H)-azocinyl group attached to a chloroethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- typically involves the reaction of hexahydro-1(2H)-azocine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of azido or amino derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 2-chloro-1-(hexahydro-1H-carbazol-9(2H)-yl)-
  • Ethanone, 2-chloro-1-(hexahydro-1H-indol-9(2H)-yl)-

Uniqueness

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- is unique due to its hexahydro-1(2H)-azocinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H16ClNO

Molekulargewicht

189.68 g/mol

IUPAC-Name

1-(azocan-2-yl)-2-chloroethanone

InChI

InChI=1S/C9H16ClNO/c10-7-9(12)8-5-3-1-2-4-6-11-8/h8,11H,1-7H2

InChI-Schlüssel

YKDURIROXCPDSW-UHFFFAOYSA-N

Kanonische SMILES

C1CCCNC(CC1)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.